REACTION_CXSMILES
|
[CH2:1]([NH:8][C:9]([NH2:11])=[O:10])[C:2]1[CH:7]=[CH:6][CH:5]=[CH:4][CH:3]=1.[C:12]1([CH:18]([C:24](OCC)=[O:25])[C:19](OCC)=[O:20])[CH:17]=[CH:16][CH:15]=[CH:14][CH:13]=1.C[O-].[Na+]>CO>[CH2:1]([N:8]1[C:24](=[O:25])[CH:18]([C:12]2[CH:17]=[CH:16][CH:15]=[CH:14][CH:13]=2)[C:19](=[O:20])[NH:11][C:9]1=[O:10])[C:2]1[CH:7]=[CH:6][CH:5]=[CH:4][CH:3]=1 |f:2.3|
|
Name
|
|
Quantity
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100 g
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Type
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reactant
|
Smiles
|
C(C1=CC=CC=C1)NC(=O)N
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Name
|
|
Quantity
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156.8 g
|
Type
|
reactant
|
Smiles
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C1(=CC=CC=C1)C(C(=O)OCC)C(=O)OCC
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Name
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sodium methylate
|
Quantity
|
0 (± 1) mol
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Type
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reactant
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Smiles
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C[O-].[Na+]
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Name
|
|
Quantity
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340 mL
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Type
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solvent
|
Smiles
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CO
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Conditions are dynamic
|
1
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Details
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See reaction.notes.procedure_details.
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Type
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ADDITION
|
Details
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was added at room temperature
|
Type
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TEMPERATURE
|
Details
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by refluxing for 16 hours
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Duration
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16 h
|
Type
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TEMPERATURE
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Details
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After the reaction mixture was cooled
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Type
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DISTILLATION
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Details
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the solvent was distilled off
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Type
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DISSOLUTION
|
Details
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After the residue was dissolved in water
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Type
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FILTRATION
|
Details
|
insoluble substances were filtered out
|
Type
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ADDITION
|
Details
|
by adding concentrated hydrochloric acid
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Type
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FILTRATION
|
Details
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The resulting precipitate was collected by filtration
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Type
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WASH
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Details
|
washed with water and n-hexane-diethyl ether
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Type
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CUSTOM
|
Details
|
dried
|
Name
|
|
Type
|
product
|
Smiles
|
C(C1=CC=CC=C1)N1C(NC(C(C1=O)C1=CC=CC=C1)=O)=O
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Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |